molecular formula C10H24Cl2N2 B1407584 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride CAS No. 1398389-37-1

1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride

Cat. No.: B1407584
CAS No.: 1398389-37-1
M. Wt: 243.21 g/mol
InChI Key: OKYNMCZJBSNEAV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride typically involves the reaction of 2-methylpiperidine with appropriate alkylating agents under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpiperidine: A precursor in the synthesis of 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride.

    1,1-Dimethyl-2-(2-piperidin-1-yl)-ethylamine: A structurally similar compound with potential differences in reactivity and applications.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other piperidine derivatives

Properties

IUPAC Name

2-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9-6-4-5-7-12(9)8-10(2,3)11;;/h9H,4-8,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYNMCZJBSNEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(C)(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
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1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
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1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
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1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Reactant of Route 6
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride

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